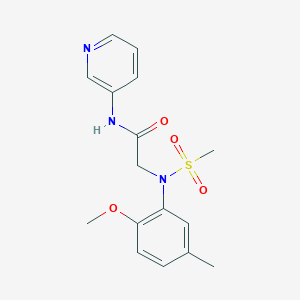![molecular formula C12H11NO2S B5795280 2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5795280.png)
2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one, commonly known as thiozolidinone, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. Thiozolidinones have been found to possess a wide range of biological activities, including anti-inflammatory, antiviral, antibacterial, antitumor, and antidiabetic properties.
Mécanisme D'action
The mechanism of action of thiozolidinones is complex and varies depending on the specific biological activity being studied. However, it is generally believed that thiozolidinones exert their effects by modulating various signaling pathways within cells. For example, thiozolidinones have been shown to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. By activating PPAR-γ, thiozolidinones can improve insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
Thiozolidinones have been found to exert a wide range of biochemical and physiological effects. For example, thiozolidinones have been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. Thiozolidinones have also been found to inhibit the replication of viruses by interfering with various stages of the viral life cycle. Additionally, thiozolidinones have been shown to reduce the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of thiozolidinones is their broad range of biological activities, which makes them attractive candidates for drug development. Thiozolidinones are also relatively easy to synthesize, which makes them accessible to researchers. However, one of the limitations of thiozolidinones is their potential toxicity, particularly at high doses. Additionally, thiozolidinones can be difficult to work with in the lab due to their low solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on thiozolidinones. One area of interest is the development of thiozolidinones as potential treatments for diabetes and other metabolic disorders. Another area of interest is the investigation of thiozolidinones as potential anti-cancer agents. Additionally, there is ongoing research on the use of thiozolidinones as potential treatments for viral infections, including COVID-19. Finally, there is interest in developing new synthetic methods for thiozolidinones that are more efficient and environmentally friendly.
Méthodes De Synthèse
Thiozolidinones can be synthesized by the condensation reaction between a primary amine and a thiozolidine-4-one. The reaction is typically carried out in the presence of a suitable acid catalyst and under reflux conditions. The resulting product can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
Thiozolidinones have been extensively studied for their potential therapeutic applications. They have been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Thiozolidinones have also been shown to possess antiviral activity against a range of viruses, including HIV, HCV, and influenza. Additionally, thiozolidinones have been investigated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
(2E)-2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-2-4-9(5-3-8)10(14)6-12-13-11(15)7-16-12/h2-6H,7H2,1H3,(H,13,15)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIJKZYGSYAKFQ-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C2NC(=O)CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/2\NC(=O)CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl [4-(dimethylamino)phenyl]carbamate](/img/structure/B5795217.png)

![4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5795233.png)

![ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5795246.png)

![methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5795256.png)



![ethyl 3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propanoate](/img/structure/B5795297.png)
![1-benzyl-3-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5795302.png)
![5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5795309.png)
![N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5795318.png)